2-methyl-3,4-dihydroquinazoline

Übersicht

Beschreibung

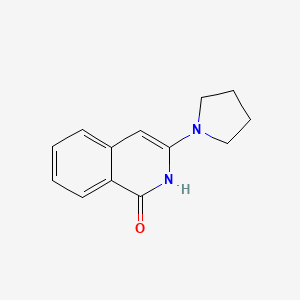

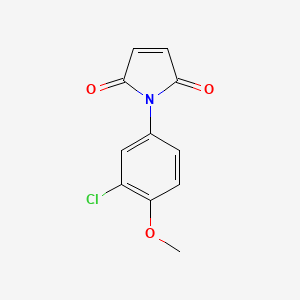

2-methyl-3,4-dihydroquinazoline belongs to the class of nitrogen-containing heterocyclic compounds . It is a core structural component in various biologically active compounds . The molecular formula of this compound is C9H10N2 .

Synthesis Analysis

The synthesis of this compound involves a novel cascade cyclization/Leuckart–Wallach type strategy . This process uses readily-available starting materials and only requires the addition of formic acid or acetic acid/formic acid . The reaction produces H2O, CO2, and methanol as the sole reaction byproducts .Molecular Structure Analysis

The molecular structure of this compound has been studied using 3D-QSAR and docking approaches . These studies have helped establish a molecular model for new drug design .Chemical Reactions Analysis

The chemical reactions of this compound involve methylation at two nitrogen atoms . The subsequent alkaline hydrolysis is accompanied by the opening of the heterocycle at the C(2)–N(3) bond, forming the respective amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 146.19 . Further details about its physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- New 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines were synthesized and studied for their molecular structure using X-ray structural analysis, highlighting advancements in the chemical synthesis and structural understanding of dihydroquinazoline derivatives (Gromachevskaya et al., 2017).

Antimicrobial Applications

- Some 3,4-dihydroquinazoline derivatives have been explored for their antimicrobial properties, offering potential applications in treating infections (El-zohry & Abd-Alla, 2007).

Application in Organic Synthesis

- Efficient synthesis of 2,3,4-trisubstituted 3,4-dihydroquinazolines has been achieved, expanding the utility of these compounds in organic synthesis and drug development (Zhong et al., 2011).

Antitumor Activity

- 3,4-Dihydroquinazoline derivatives have been evaluated for their antitumor activity, offering potential applications in cancer therapy (Jung et al., 2010).

Investigation of Cytotoxicity

- Certain derivatives of 2-methyl-3H-quinazolinone, including 3,4-dihydroquinazolines, were examined for their antimicrobial activity and cytotoxic effects, adding to the understanding of their biological impact (Demirel et al., 2019).

Catalytic Applications

- A copper-catalyzed oxidative [4 + 2]-cyclization reaction of glycine esters with anthranils has been developed to synthesize 3,4-dihydroquinazolines, demonstrating their utility in catalysis (Ren et al., 2019).

Molecular Docking Studies

- Molecular docking studies of novel 3-benzyl-4(3H)quinazolinone analogues revealed their potential as antitumor agents, emphasizing the importance of computational methods in drug design (Al-Suwaidan et al., 2016).

Mechanistic Studies in Catalysis

- Studies on C-H activation of 3-methyl-3,4-dihydroquinazoline by Rh(I) provided insights into the mechanism of C-H activation, important for understanding catalytic processes (Wiedemann et al., 2006).

Pharmacological Activities

- Investigation of anti-inflammatory and analgesic activities of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3h)-one derivatives and their metal complexes adds to the knowledge of their pharmacological properties (Hunoor et al., 2010).

Green Chemistry Applications

- Eco-friendly synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones have been developed, indicating the growing importance of sustainable practices in chemical synthesis (Chen et al., 2007).

Photochemical Synthesis

- Visible-light-mediated synthesis of quinazolinones from 1,2-dihydroquinazoline 3-oxides demonstrates innovative approaches in photochemical reactions (Wu & Yang, 2016).

Zukünftige Richtungen

The future directions in the research of 2-methyl-3,4-dihydroquinazoline involve the design and synthesis of new derivatives or analogues to treat various diseases . The reaction provides an attractive entry point into this important class of compounds and could even be extended to isotopic labeling via the site-selective incorporation of a deuterium atom .

Eigenschaften

IUPAC Name |

2-methyl-1,4-dihydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXVPPKIGHREJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)

![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)

![3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B6141768.png)

![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)

![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)

![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)

![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)

![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride](/img/structure/B6141829.png)